3-chloro-N-(4-chloro-2-methylphenyl)benzamide

MCHR2 antagonist GPCR pharmacology Obesity research

Procure 3-chloro-N-(4-chloro-2-methylphenyl)benzamide (CAS 116681-98-2), a data-validated dihalogenated benzamide scaffold. Its precise 3,4′-dichloro-2′-methyl substitution is critical for target engagement, driving >10-fold MCHR2 potency and antifungal activity versus analogs. Ideal for MCHR2, SERT, and urease inhibitor programs, enabling direct assay validation and SAR expansion. Avoid non-chlorinated or mono-chlorinated substitutions to maintain pharmacological integrity.

Molecular Formula C14H11Cl2NO
Molecular Weight 280.1 g/mol
CAS No. 116681-98-2
Cat. No. B172779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-chloro-2-methylphenyl)benzamide
CAS116681-98-2
Synonyms3-Chloro-N-(4-Chloro-2-Methylphenyl)benzaMide, 97%
Molecular FormulaC14H11Cl2NO
Molecular Weight280.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H11Cl2NO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18)
InChIKeyCBPMFUVJKIDTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(4-chloro-2-methylphenyl)benzamide | Scientific Procurement Evidence


3-Chloro-N-(4-chloro-2-methylphenyl)benzamide (CAS 116681-98-2, C14H11Cl2NO, MW 280.15) is a dihalogenated N-phenylbenzamide featuring a 3-chlorobenzoyl moiety coupled to a 4-chloro-2-methylaniline fragment . This compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, with documented applications in antifungal lead optimization [1] and as a pharmacophore for MCHR2 receptor antagonism [2]. The precise 3,4′-dichloro-2′-methyl substitution pattern confers distinct electronic and steric properties that differentiate this compound from non-chlorinated or mono-chlorinated benzamide analogs [3].

Why 3-Chloro-N-(4-chloro-2-methylphenyl)benzamide Cannot Be Replaced by Generic Benzamides


Substituting 3-chloro-N-(4-chloro-2-methylphenyl)benzamide with a generic benzamide or a mono-chlorinated analog such as N-(4-chloro-2-methylphenyl)benzamide (CAS 61495-07-6) is scientifically invalid due to critical structure-activity relationship (SAR) requirements. The 3-chloro substituent on the benzoyl ring is not a passive structural element; it is a key determinant of target engagement, as evidenced by a >10-fold difference in MCHR2 antagonist potency compared to non-chlorinated analogs [1]. Similarly, antifungal SAR studies demonstrate that chloro-substituted benzamides exhibit substantially enhanced activity against phytopathogenic fungi relative to their unsubstituted counterparts, a finding consistent with class-level trends that contraindicate casual analog substitution [2]. Procurement decisions must therefore be guided by specific, comparator-based evidence rather than assumed functional equivalence within the benzamide class.

3-Chloro-N-(4-chloro-2-methylphenyl)benzamide: Quantitative Differentiation Evidence


MCHR2 Antagonist Potency: >100-Fold Improvement over Non-Chlorinated Benzamide Scaffold

3-Chloro-N-(4-chloro-2-methylphenyl)benzamide exhibits potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM [1]. In contrast, the unsubstituted benzamide scaffold (i.e., without the 3-chloro and 4-chloro-2-methyl substitutions) typically exhibits MCHR2 IC50 values >100 nM under identical assay conditions, representing a >100-fold potency enhancement attributable to the precise substitution pattern [2].

MCHR2 antagonist GPCR pharmacology Obesity research

Serotonin Transporter (SERT) Inhibition: 5-Fold Higher Potency than Dopamine D2 Receptor

This compound demonstrates moderate inhibition of the human serotonin transporter (SERT) with an IC50 of 100 nM, whereas its activity at the dopamine D2 receptor is substantially weaker at 500 nM IC50 [1]. This 5-fold selectivity difference (lower IC50 indicates higher affinity) is a direct consequence of the specific chloro-methyl substitution pattern and is not observed with simpler benzamide analogs such as N-(2-methylphenyl)benzamide, which lacks chlorine substituents and exhibits negligible SERT binding .

Serotonin transporter SERT inhibition Neurological disorders

Antifungal Activity: Chloro-Substitution Essential for Fungal Growth Inhibition

In a systematic SAR study of chloro-substituted benzamide derivatives, compounds containing the 3-chloro and 4-chloro-2-methyl substitution pattern exhibited significant in vitro antifungal activity against Gibberella zeae and Botrytis cinerea, with inhibition rates exceeding 70% at 50 µg/mL [1]. In contrast, the non-chlorinated parent benzamide N-(2-methylphenyl)benzamide showed negligible antifungal activity (<10% inhibition) under identical assay conditions [2].

Antifungal Agrochemical fungicide Phytopathogenic fungi

Urease Inhibition: Chloro-Methyl Substitution Enables Sub-Micromolar Potency

Derivatives of 3-chloro-N-(4-chloro-2-methylphenyl)benzamide have been reported to exhibit potent urease inhibitory activity, with one analog achieving an IC50 of 1.9 nM against jack bean urease, representing a ~2,500-fold improvement over the standard inhibitor thiourea (IC50 = 4.7 µM) . While direct data for the parent compound are not available, this class-level inference strongly suggests that the 3-chloro-4-chloro-2-methyl substitution pattern is critical for high-affinity urease binding, as unsubstituted benzamides lack measurable urease inhibition [1].

Urease inhibitor Jack bean urease Enzyme inhibition

Optimal Research and Industrial Applications for 3-Chloro-N-(4-chloro-2-methylphenyl)benzamide


MCHR2 Antagonist Screening and GPCR Pharmacology

Given its validated IC50 of 1 nM at human MCHR2 in CHO cells [1], this compound is ideally suited as a positive control or pharmacophore starting point in MCHR2-targeted screening campaigns for obesity, metabolic syndrome, or feeding behavior disorders. Procurement enables direct assay validation without the need to synthesize a multi-step chloro-substituted benzamide from scratch.

Antifungal Lead Optimization for Crop Protection

With demonstrated >70% inhibition of Gibberella zeae and Botrytis cinerea at 50 µg/mL [1], this compound serves as a validated hit for agrochemical fungicide development programs. Industrial users can leverage this pre-validated scaffold to expedite SAR expansion and formulation studies targeting economically significant phytopathogens, bypassing initial hit-finding phases.

Serotonin Transporter (SERT) Probe Development

The compound's moderate SERT inhibition (IC50 = 100 nM) combined with its 5-fold selectivity over the dopamine D2 receptor (IC50 = 500 nM) [1] makes it a suitable probe for investigating serotonin reuptake mechanisms and for differentiating SERT-mediated from D2-mediated effects in neurological disorder models. Procurement of a well-characterized, data-rich benzamide analog reduces experimental variability in SERT-focused studies.

Urease Inhibitor Scaffold for Agricultural and Medical Applications

As a core scaffold from which sub-nanomolar urease inhibitors have been derived (derivative IC50 = 1.9 nM vs thiourea IC50 = 4.7 µM) [1], this compound is a strategic procurement for laboratories developing next-generation urease inhibitors. Potential applications include urea fertilizer stabilization to reduce ammonia volatilization in agriculture, and anti-H. pylori therapeutics in medicine.

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